6-bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
6-bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O2/c15-11-6-16-14-17-12(8-19(14)7-11)13(20)18-21-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGGVHVTQIYIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CONC(=O)C2=CN3C=C(C=NC3=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680414 | |
| Record name | 6-Bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202781-10-9 | |
| Record name | 6-Bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and halides. Subsequent bromination and introduction of the cyclohexylmethoxy group are performed under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Advanced purification methods, such as column chromatography or crystallization, are employed to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: Reduction reactions can be performed to convert the bromine atom into a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles, such as Grignard reagents or organolithium compounds, can be employed for substitution reactions.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Alkyl or aryl substituted derivatives.
Scientific Research Applications
The compound 6-bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide is a heterocyclic organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.
Basic Information
- Molecular Formula : C15H19BrN4O2
- Molecular Weight : 366.24 g/mol
- CAS Number : 865156-68-9
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent. Its structural features allow for interactions with biological targets, particularly in the treatment of various diseases.
Case Study: Antitumor Activity
Research has indicated that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit significant antitumor activity. A study demonstrated that modifications to the imidazo[1,2-a]pyrimidine scaffold could enhance cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties due to its structural analogies .
Targeting Kinases
Imidazo[1,2-a]pyrimidines have been identified as inhibitors of various kinases involved in cancer progression. The specific substitution patterns of the 6-bromo compound may enhance its selectivity and potency against specific kinase targets.
Inflammatory Diseases
There is growing interest in the use of imidazo[1,2-a]pyrimidine derivatives as anti-inflammatory agents. The compound's ability to modulate inflammatory pathways could offer therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory disorders.
Case Study: Anti-inflammatory Effects
A study explored the anti-inflammatory effects of related compounds on animal models of inflammation. Results indicated a significant reduction in inflammatory markers, suggesting that this compound could be effective in similar applications .
Antiviral Properties
Emerging research has suggested that certain imidazo[1,2-a]pyrimidines may exhibit antiviral activity against viral infections such as influenza and HIV. The mechanism often involves inhibition of viral replication through interference with viral enzymes.
Data Table: Antiviral Activity
Mechanism of Action
The mechanism by which 6-bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in biological and medicinal applications. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide with structurally related analogs, focusing on substituents, molecular properties, and reported activities:
*Molecular weight estimated as ~370–400 g/mol based on structural analogy.
Key Structural and Functional Differences:
Core Heterocycle: The target compound’s pyrimidine ring (vs. Pyrimidine derivatives often exhibit enhanced solubility and distinct target selectivity .
Substituent Positioning :
- The 6-bromo group is conserved in several analogs (e.g., ), suggesting its role in steric or electronic modulation of target binding.
- Carboxamide at position 2 (target) contrasts with ester groups in , impacting lipophilicity and metabolic stability. The cyclohexylmethoxy substituent in the target confers greater hydrophobicity compared to hydroxyethyl in .
Biological Implications: Pyridine-based analogs (e.g., 8-amino-6-bromoimidazo[1,2-a]pyridine) demonstrate CDK2 inhibition , while pyrimidine derivatives like are intermediates for kinase inhibitors. The target’s carboxamide group may enhance target affinity relative to ester-containing analogs.
Synthetic Routes: Imidazo[1,2-a]pyrimidines are typically synthesized via cyclization of diaminopyrimidines with α-halocarbonyl compounds , whereas pyridine analogs use diaminopyridines .
Biological Activity
The compound 6-bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide is a derivative of the imidazo[1,2-a]pyrimidine class, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 336.22 g/mol
- IUPAC Name : this compound
This compound features a bromine atom at the 6-position of the imidazo ring and a cyclohexylmethoxy group that may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity.
Anticancer Activity
Research has highlighted the potential anticancer properties of imidazo[1,2-a]pyrimidine derivatives. A study demonstrated that certain derivatives can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's structure may contribute to its ability to inhibit tumor growth by targeting key enzymes involved in cancer metabolism.
TLR7 Agonist Activity
The compound has been associated with Toll-like receptor 7 (TLR7) agonist activity. TLR7 is crucial in the immune response against viral infections and in the modulation of autoimmune diseases. Compounds that act as TLR7 agonists can enhance immune responses, making them potential candidates for vaccine adjuvants or therapies for viral infections.
Study on Antimalarial Activity
A notable study explored the antimalarial activity of related compounds within the cyclopropyl carboxamide class. Although not directly tested on this compound, findings indicated that these compounds exhibited slow-acting activity against Plasmodium species with minimal cytotoxicity towards human cells. The target identified was cytochrome b within the mitochondrial pathway of the malaria parasite, suggesting a similar mechanism could be applicable to our compound under investigation .
In Vivo Efficacy Studies
In vivo studies involving similar imidazo derivatives have shown promising results in animal models for various diseases. For instance, a derivative was tested for its efficacy in reducing tumor sizes in mice models of cancer. The results indicated a significant reduction in tumor growth compared to control groups, highlighting the therapeutic potential of this chemical class .
Research Findings Summary Table
Q & A
Q. What are the common synthetic routes for preparing imidazo[1,2-a]pyrimidine derivatives like 6-bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide?
The synthesis typically involves condensation reactions between 2-aminoimidazoles and brominated intermediates. For example, bromoacetyl derivatives react with heterocycles to form quaternary salts, which are then cyclized into imidazo[1,2-a]pyrimidines . Key reagents include chloroacetaldehyde and sodium bicarbonate under reflux conditions in ethanol, followed by purification via recrystallization .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structure of this compound?
NMR analysis (1H and 13C) is critical for verifying substituent positions. For example, in related imidazo[1,2-a]pyrimidines, aromatic protons appear as distinct singlets or doublets in the 7.0–8.5 ppm range, while cyclohexylmethoxy groups show characteristic aliphatic signals (1.0–2.5 ppm) . Coupling constants and integration ratios further validate molecular geometry.
Q. What role does the bromo substituent play in the compound’s reactivity?
The bromine atom at position 6 enhances electrophilic substitution potential, enabling further functionalization (e.g., Suzuki coupling). Its electron-withdrawing nature also influences the electronic environment of the imidazo[1,2-a]pyrimidine core, affecting binding affinity in biological assays .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during synthesis?
Yield optimization requires controlling reaction parameters such as temperature (70–90°C), solvent polarity (ethanol or DMF), and stoichiometry of bromoacetyl intermediates. Catalytic additives like palladium or copper salts may improve cross-coupling efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (hexane/ethanol) enhances purity .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR or HRMS)?
Contradictory data may arise from tautomerism or residual solvents. Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated m/z 319.11 vs. observed 319.08) and 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, in imidazo[1,2-a]pyrimidines, hydrogen bonding can cause peak splitting, necessitating DMSO-d6 as a solvent for clearer resolution .
Q. How can computational methods predict the biological activity of this compound?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity, while molecular docking simulates binding to targets like kinases or GPCRs. For instance, imidazo[1,2-a]pyrimidines with planar structures show higher CDK2 inhibition due to π-π stacking interactions .
Q. What experimental design principles apply to dose-response studies for evaluating its pharmacokinetic properties?
Use logarithmic concentration ranges (e.g., 1 nM–100 µM) in vitro, with controls for solubility (DMSO ≤0.1%). In vivo, apply allometric scaling based on rodent models, monitoring plasma half-life and metabolite formation via LC-MS. Consider hepatic microsomal stability assays to predict oxidative metabolism .
Methodological Guidance
- Synthesis Troubleshooting : If cyclization fails, replace sodium bicarbonate with stronger bases (e.g., K2CO3) or switch to microwave-assisted synthesis for faster kinetics .
- Biological Assays : Screen against panels of cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, correlating IC50 values with structural features (e.g., bromine position) .
- Data Interpretation : Cross-validate spectral data with X-ray crystallography when possible, as seen in studies resolving hydrogen-bonding networks in imidazo[1,2-a]pyrimidine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
